molecular formula C13H17NO B3394429 (2R,5R)-2-Cyclopropyl-5-phenylmorpholine CAS No. 1349829-31-7

(2R,5R)-2-Cyclopropyl-5-phenylmorpholine

Cat. No.: B3394429
CAS No.: 1349829-31-7
M. Wt: 203.28 g/mol
InChI Key: JDQUEKNXQJSOFW-STQMWFEESA-N
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Description

(2R,5R)-2-Cyclopropyl-5-phenylmorpholine is a chiral compound with significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2-Cyclopropyl-5-phenylmorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with phenylglycidyl ether in the presence of a base to form the morpholine ring. The reaction conditions often require careful temperature control and the use of solvents such as dichloromethane or tetrahydrofuran to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve scalability. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2-Cyclopropyl-5-phenylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted morpholines, which can be further utilized in various synthetic applications.

Scientific Research Applications

(2R,5R)-2-Cyclopropyl-5-phenylmorpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5R)-2-Cyclopropyl-5-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • (2R,5R)-2-Cyclopropyl-5-methylmorpholine
  • (2R,5R)-2-Cyclopropyl-5-ethylmorpholine
  • (2R,5R)-2-Cyclopropyl-5-isopropylmorpholine

Uniqueness

(2R,5R)-2-Cyclopropyl-5-phenylmorpholine stands out due to the presence of the phenyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems, such as in medicinal chemistry and catalysis .

Properties

IUPAC Name

(2R,5R)-2-cyclopropyl-5-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-4-10(5-3-1)12-9-15-13(8-14-12)11-6-7-11/h1-5,11-14H,6-9H2/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQUEKNXQJSOFW-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNC(CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@@H]2CN[C@@H](CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736187
Record name (2R,5R)-2-Cyclopropyl-5-phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349829-31-7
Record name (2R,5R)-2-Cyclopropyl-5-phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,5R)-2-Cyclopropyl-5-phenylmorpholine
Reactant of Route 2
(2R,5R)-2-Cyclopropyl-5-phenylmorpholine
Reactant of Route 3
(2R,5R)-2-Cyclopropyl-5-phenylmorpholine
Reactant of Route 4
(2R,5R)-2-Cyclopropyl-5-phenylmorpholine
Reactant of Route 5
(2R,5R)-2-Cyclopropyl-5-phenylmorpholine
Reactant of Route 6
(2R,5R)-2-Cyclopropyl-5-phenylmorpholine

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